Isosativenediol
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Overview
Description
Isosativenediol is a sesquiterpene compound that can be purified from Cochliobolus sativus, an endophytic fungus isolated from the desert plant Artemisia Desertorum . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosativenediol can be synthesized through various methods. One common approach involves the extraction and purification from the culture filtrates of Cochliobolus sativus . The process typically includes the following steps:
Cultivation: The fungus Cochliobolus sativus is cultured under controlled conditions.
Extraction: The culture filtrates are extracted using solvents such as chloroform, dichloromethane, or ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Cochliobolus sativus followed by solvent extraction and purification. The specific conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Isosativenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized sesquiterpenes, while reduction can produce more saturated derivatives.
Scientific Research Applications
Isosativenediol has several scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reactivity.
Biology: Research on this compound includes its role in plant-fungus interactions and its potential as a natural product with biological activity.
Medicine: Studies have explored its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: this compound is investigated for its potential use in the development of natural pesticides and other industrial applications
Mechanism of Action
The mechanism of action of Isosativenediol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Isosativenediol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
- Dihydroprehelminthosporol
- Prehelminthosporolactone
- Prehelminthosporol
- Sorokinianin
- Secolongifolenediol
- Drechslerine A
- Drechslerine D
These compounds share structural similarities but differ in their functional groups and biological properties .
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Biological Activity
Isosativenediol, a sesquiterpene compound, is primarily derived from the fungus Cochliobolus sativus, an endophytic species found in desert plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, phytotoxic, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpene structure, which contributes to its biological properties. The compound's molecular formula is C15H22O2, and it exhibits a complex arrangement of carbon rings typical of sesquiterpenes. The structural characteristics can influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various compounds isolated from Cochliobolus sativus, including this compound. The findings are summarized in Table 1 below:
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 6.25 |
Pseudomonas aeruginosa | 12.50 | |
Methicillin-resistant Staphylococcus aureus | 25 | |
Colletotrichum gloeosporioides | 3.13 |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Colletotrichum gloeosporioides, suggesting its potential use as a natural antifungal agent .
Phytotoxic Effects
This compound has also been studied for its phytotoxic effects on various plant species. It has been shown to inhibit seed germination and root growth in several plants, which may have implications for agricultural practices. The phytotoxicity data is presented in Table 2:
Plant Species | Effect Observed | Concentration (µg/mL) |
---|---|---|
Lettuce (Lactuca sativa) | Inhibition of germination | 30 |
Bentgrass (Agrostis stolonifera) | Significant root growth inhibition | 30 |
These findings indicate that this compound can serve as a natural herbicide or growth regulator, potentially offering an environmentally friendly alternative to synthetic herbicides .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and phytotoxic activities. Preliminary studies suggest that it may possess anti-inflammatory and cytotoxic properties. For instance, in vitro tests have shown that this compound can inhibit nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for this activity were found to be comparable to known anti-inflammatory compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria and fungi, with particular effectiveness against plant pathogens.
- Phytotoxicity Assessment : Another research effort focused on the phytotoxic effects of this compound on crops such as lettuce and bentgrass, revealing significant inhibition of seedling growth at concentrations as low as 30 µg/mL.
- Therapeutic Applications : Investigations into the anti-inflammatory properties of this compound showed promising results in reducing inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
(1S,2S,3S,4R,7R,8S,9S)-7-methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWAVUHQXGRTII-AYECITQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C(C3O)C2=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H]([C@@H]([C@H]3O)C2=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.